(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate
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Overview
Description
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a chlorophenyl group connected through a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE typically involves the esterification of 4-bromophenylacetic acid with 4-chlorocinnamic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOIC ACID
Reduction: 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPANOL
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMOPHENYL (E)-3-(4-FLUOROPHENYL)-2-PROPENOATE
- 4-BROMOPHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE
- 4-BROMOPHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE
Uniqueness
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, offering a balance of stability and reactivity that is not found in similar compounds.
Properties
Molecular Formula |
C15H10BrClO2 |
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Molecular Weight |
337.59 g/mol |
IUPAC Name |
(4-bromophenyl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10BrClO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |
InChI Key |
DTAOCIFWZRCFSL-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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